3-Amino-1-(furan-2-yl)propan-1-ol

Lipophilicity ADME Drug Discovery

3-Amino-1-(furan-2-yl)propan-1-ol (CAS 1082554-74-2) is a heterocyclic β-amino alcohol featuring a furan ring at the C1 position and a primary amine at the C3 position of a propan-1-ol backbone. It possesses a chiral center at the hydroxyl-bearing carbon, existing as a racemate or in enantiopure forms depending on the synthetic route.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 1082554-74-2
Cat. No. B1527024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(furan-2-yl)propan-1-ol
CAS1082554-74-2
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(CCN)O
InChIInChI=1S/C7H11NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2
InChIKeyFTQWHMJXTUBPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(furan-2-yl)propan-1-ol (CAS 1082554-74-2): A Bifunctional Furan-Based Amino Alcohol Scaffold for Chemical Biology and Organic Synthesis


3-Amino-1-(furan-2-yl)propan-1-ol (CAS 1082554-74-2) is a heterocyclic β-amino alcohol featuring a furan ring at the C1 position and a primary amine at the C3 position of a propan-1-ol backbone [1]. It possesses a chiral center at the hydroxyl-bearing carbon, existing as a racemate or in enantiopure forms depending on the synthetic route [1]. This compound serves as a versatile small-molecule scaffold due to its bifunctional nature, combining a nucleophilic primary amine and a secondary alcohol . Its structural features enable diverse chemical transformations, including use as a ligand precursor, a building block for pharmaceutical intermediates, and a probe for studying biomolecular interactions .

Why Generic Substitution of 3-Amino-1-(furan-2-yl)propan-1-ol with Phenyl or Thiophene Analogs Compromises Research Reproducibility and Outcomes


While 3-amino-1-phenylpropan-1-ol and 3-amino-1-(thiophen-2-yl)propan-1-ol share the same β-amino alcohol backbone, their physicochemical properties and biological behaviors differ markedly from the furan-containing compound [1]. Substituting the furan ring with a phenyl or thiophene moiety alters key parameters such as lipophilicity, hydrogen-bonding capacity, and electron density, which can dramatically affect solubility, membrane permeability, target engagement, and synthetic reactivity [1]. For instance, the furan oxygen participates in distinct π-π and hydrogen-bonding interactions that are not replicated by the sulfur in thiophene or the carbon in phenyl [1]. These differences necessitate the use of the specific compound to ensure experimental validity and to avoid confounding variables in structure-activity relationship (SAR) studies or catalytic applications.

Quantitative Differentiation of 3-Amino-1-(furan-2-yl)propan-1-ol: Evidence-Based Advantages Over Closest Analogs


Reduced Lipophilicity (XLogP3) of the Furan Analog Enhances Aqueous Solubility and Alters Bioavailability Profile Relative to Phenyl and Thiophene Counterparts

The furan-containing compound (3-Amino-1-(furan-2-yl)propan-1-ol) exhibits a significantly lower computed octanol-water partition coefficient (XLogP3) compared to its phenyl and thiophene analogs [1][2][3]. This lower lipophilicity suggests superior aqueous solubility and potentially reduced passive membrane permeability, which are critical parameters in drug design and chemical biology probe development.

Lipophilicity ADME Drug Discovery Physicochemical Properties

Increased Topological Polar Surface Area (TPSA) of Furan Analog Indicates Greater Polarity and Hydrogen-Bonding Potential vs. Phenyl Analog

The furan-containing compound has a computed Topological Polar Surface Area (TPSA) of 59.4 Ų, which is substantially higher than that of the phenyl analog (46.3 Ų) [1][2]. This difference reflects the additional hydrogen-bond acceptor capacity of the furan oxygen atom, which can significantly influence target binding interactions and overall molecular recognition.

Polarity Hydrogen Bonding Molecular Descriptors SAR

Commercial Availability with Consistent Purity (95%) from Major Suppliers Ensures Reproducible Procurement and Experimental Reliability

3-Amino-1-(furan-2-yl)propan-1-ol is commercially available from established vendors such as Sigma-Aldrich with a specified purity of 95% . While the positional isomer 3-amino-3-(furan-2-yl)propan-1-ol is also available at 95% purity , the distinct regioisomeric structure of the 1-yl compound leads to different chemical and biological properties, underscoring the importance of selecting the correct CAS number (1082554-74-2) for procurement.

Procurement Purity Reproducibility Chemical Sourcing

Bifunctional Reactivity as a Nucleophilic Building Block Enables Diverse Downstream Derivatization for SAR and Library Synthesis

The compound contains both a primary amine and a secondary alcohol, providing two orthogonal functional handles for selective derivatization [1]. This bifunctionality allows for sequential or independent modifications, such as amide bond formation, reductive amination, or esterification, to generate libraries of analogs for SAR studies or to incorporate the furan moiety into larger molecular architectures . In contrast, simpler analogs like furfurylamine lack the secondary alcohol, limiting their synthetic versatility.

Organic Synthesis Building Block Derivatization Medicinal Chemistry

Optimal Research and Industrial Applications for 3-Amino-1-(furan-2-yl)propan-1-ol Based on Evidence-Driven Differentiation


Design of Hydrophilic Chemical Probes and Peripherally Restricted Drug Candidates

The significantly lower XLogP3 value (-0.4) of 3-Amino-1-(furan-2-yl)propan-1-ol, compared to its phenyl (0.5) and thiophene (0.2) analogs [1][2][3], makes it an ideal scaffold for designing chemical probes or drug candidates where enhanced aqueous solubility and limited membrane permeability are desired. This property is particularly valuable for developing peripherally restricted agents, such as those targeting enzymes or receptors in the gastrointestinal tract or for creating highly soluble tools for in vitro biochemical assays.

Synthesis of Polar Ligands for Asymmetric Catalysis and Metal Coordination

The higher topological polar surface area (59.4 Ų) and the presence of the furan oxygen atom provide this compound with enhanced hydrogen-bonding capabilities relative to phenyl-based analogs [1][2]. This makes it a promising precursor for the synthesis of polar chiral ligands used in asymmetric catalysis, where the furan moiety can engage in secondary coordination sphere interactions with metal centers or substrates, potentially influencing enantioselectivity and reaction outcomes [1][2].

Construction of Diverse Compound Libraries via Orthogonal Derivatization

The bifunctional nature of 3-Amino-1-(furan-2-yl)propan-1-ol, featuring both a primary amine and a secondary alcohol [1], enables its use as a versatile core scaffold for generating diverse compound libraries. Researchers can selectively modify each functional group using standard coupling chemistries (e.g., amide coupling, Mitsunobu reaction) to rapidly explore structure-activity relationships (SAR) around the furan-containing β-amino alcohol framework, accelerating hit-to-lead optimization in drug discovery programs [2].

Reference Standard for Computational Modeling of Heterocyclic Amino Alcohols

The well-defined computed physicochemical properties (XLogP3: -0.4, TPSA: 59.4 Ų) of 3-Amino-1-(furan-2-yl)propan-1-ol [1] make it a useful reference compound for validating computational models that predict the ADME properties of furan-containing molecules. Its distinct profile compared to phenyl and thiophene analogs provides a valuable test case for algorithms designed to differentiate the effects of heteroatom substitution on molecular properties.

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